N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a 2,5-dimethylphenyl group and a methyl(methylsulfonyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method includes the acylation of 2,5-dimethylphenylamine with 4-(methyl(methylsulfonyl)amino)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonyl group can produce thiol derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-4-aminobenzamide: Similar structure but lacks the methyl(methylsulfonyl)amino group.
N-(2,5-dimethylphenyl)-4-methylbenzamide: Similar structure but lacks the sulfonyl group.
Uniqueness
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of both the 2,5-dimethylphenyl and methyl(methylsulfonyl)amino groups
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-13(2)16(11-12)18-17(20)14-7-9-15(10-8-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLBFRSWMJYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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